1,1-Dichloro-1,3,3,3-tetrafluoropropane
Overview
Description
1,1-Dichloro-1,3,3,3-tetrafluoropropane is a halogenated hydrocarbon that is part of a class of compounds known for their applications in various industrial processes, including as intermediates in chemical synthesis and as refrigerants. While the provided papers do not directly discuss 1,1-Dichloro-1,3,3,3-tetrafluoropropane, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves catalytic fluorination or halogen exchange reactions. For instance, the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene is reported, which is a key intermediate for the synthesis of 2,3,3,3-tetrafluoropropene . This suggests that similar catalytic processes could potentially be applied to synthesize 1,1-Dichloro-1,3,3,3-tetrafluoropropane.
Molecular Structure Analysis
The molecular structure of halogenated hydrocarbons is crucial in determining their physical and chemical properties. Electron diffraction studies of related molecules, such as 1,2-difluorotetrachloroethane, have revealed the presence of isomeric forms and provided detailed measurements of interatomic distances and valency angles . These structural details are essential for understanding the reactivity and stability of such compounds.
Chemical Reactions Analysis
The reactivity of halogenated hydrocarbons can vary significantly depending on their molecular structure. For example, 1-chloro-3,3-difluoropropadiene, a compound with both chloro and fluoro substituents, reacts sluggishly with HF to produce 1-chloro-3,3,3-trifluoropropene . This indicates that the presence of chlorine and fluorine atoms can influence the reactivity of the compound, which is relevant when considering the chemical reactions of 1,1-Dichloro-1,3,3,3-tetrafluoropropane.
Physical and Chemical Properties Analysis
The physical properties such as surface tension are important for the practical applications of halogenated hydrocarbons. Measurements of surface tensions for various fluorinated compounds, including 1,1-dichloro-2,2,3,3,3-pentafluoropropane, have been conducted, providing correlations as a function of temperature . These data are indicative of the behavior of similar compounds under different conditions.
Scientific Research Applications
- Summary of the Application : 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a silylating reagent used for simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides . It is used in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides . It is also employed in the formation of ribavirin chemical delivery systems .
- Results or Outcomes : The outcomes of its use include the protection of hydroxy functions of ribonucleosides, analysis of base pairing in nucleotides, and formation of ribavirin chemical delivery systems .
Safety And Hazards
Safety measures for handling 1,1-Dichloro-1,3,3,3-tetrafluoropropane include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, seek immediate medical attention .
properties
IUPAC Name |
1,1-dichloro-1,3,3,3-tetrafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(5,6)1-3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSUEXFKGWKQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)C(F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3070125 | |
Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3070125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichloro-1,3,3,3-tetrafluoropropane | |
CAS RN |
64712-27-2 | |
Record name | 1,1-Dichloro-1,3,3,3-tetrafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64712-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064712272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3070125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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